molecular formula C7H14N2 B1491514 N-(azetidin-3-ylmethyl)cyclopropanamine CAS No. 1566624-04-1

N-(azetidin-3-ylmethyl)cyclopropanamine

Cat. No.: B1491514
CAS No.: 1566624-04-1
M. Wt: 126.2 g/mol
InChI Key: UAGFDJRKDBXIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(azetidin-3-ylmethyl)cyclopropanamine is a bicyclic amine compound featuring a four-membered azetidine ring and a cyclopropanamine moiety. The azetidine ring (C₃H₆N) introduces conformational rigidity and moderate ring strain, while the cyclopropane group contributes to metabolic stability and unique electronic properties. This compound is frequently used as a building block in medicinal chemistry, particularly for targeting enzymes and receptors that favor constrained geometries .

Properties

CAS No.

1566624-04-1

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)cyclopropanamine

InChI

InChI=1S/C7H14N2/c1-2-7(1)9-5-6-3-8-4-6/h6-9H,1-5H2

InChI Key

UAGFDJRKDBXIDS-UHFFFAOYSA-N

SMILES

C1CC1NCC2CNC2

Canonical SMILES

C1CC1NCC2CNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Ring Size Variations

N-(Piperidin-2-ylmethyl)cyclopropanamine (CAS: 1250526-55-6)
  • Structure : Six-membered piperidine ring.
  • Piperidine derivatives are more common in CNS drugs due to enhanced blood-brain barrier penetration.
  • Safety : Classified for acute oral toxicity (H302) and skin irritation (H315) .
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2)
  • Structure : Five-membered pyrrolidine ring.
  • Key Differences : Reduced ring strain compared to azetidine, improving synthetic accessibility. Pyrrolidine analogs are prevalent in antiviral and antipsychotic agents.
  • Applications : Used in high-throughput screening libraries due to balanced lipophilicity .
N-(Morpholin-3-ylbenzyl)cyclopropanamine (Compound 6f)
  • Structure : Morpholine (six-membered O/N-heterocycle) attached to a benzyl group.
  • Key Differences: Oxygen in the ring enhances solubility but reduces membrane permeability.

Aromatic vs. Aliphatic Substituents

N-(Pyridin-3-ylmethyl)cyclopropanamine (CAS: 183609-18-9)
  • Structure : Pyridine aromatic ring replaces azetidine.
  • Key Differences : Aromaticity increases metabolic stability but may introduce hepatotoxicity risks. Pyridine derivatives are common in metal-chelating drugs .
N-(Quinolin-4-ylmethyl)cyclopropanamine
  • Structure: Quinoline (bicyclic aromatic system).
  • Key Differences : Enhanced lipophilicity and fluorescence properties, making it suitable for imaging probes. However, larger size may limit bioavailability .
N-(4-Methoxybenzyl)cyclopropanamine
  • Structure : Methoxy-substituted benzyl group.
  • Key Differences : Methoxy group improves solubility via hydrogen bonding. Market analysis (2020–2025) indicates growing use in agrochemicals .

Functional Group Modifications

N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine (CAS: 1353977-04-4)
  • Structure : Benzyl-substituted piperidine.
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)
  • Structure : Nitro group on phenyl ring.
  • Key Differences: Electron-withdrawing nitro group reduces basicity of the cyclopropanamine, altering reactivity in nucleophilic substitutions. Limited safety data available .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Synthetic Yield (%)
N-(azetidin-3-ylmethyl)cyclopropanamine ~140.21 1.2–1.5 10–15 (PBS) 60–75†
N-(Pyridin-3-ylmethyl)cyclopropanamine 148.21 1.8–2.2 5–8 (PBS) 85–90
N-(Quinolin-4-ylmethyl)cyclopropanamine 214.27 2.5–3.0 <1 (PBS) 91
N-(4-Methoxybenzyl)cyclopropanamine 177.23 1.5–1.8 20–25 (PBS) 70–80‡

†Based on analogous azetidine synthesis ; ‡Market report data .

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